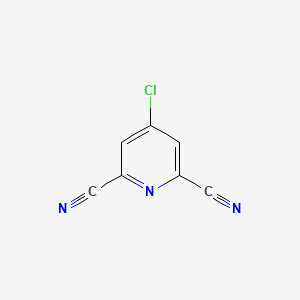

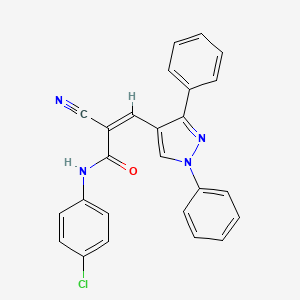

![molecular formula C10H10BrN3O B2757620 1-[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol CAS No. 1538348-08-1](/img/structure/B2757620.png)

1-[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

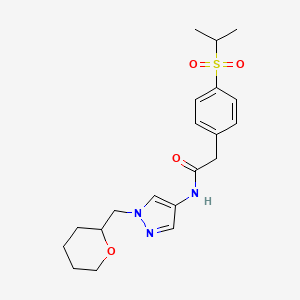

The compound “1-[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol” is likely to be a derivative of phenethyl alcohol . It contains a 1H-1,2,3-triazole ring, which is a five-membered ring structure containing two nitrogen atoms and three carbon atoms .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized via Suzuki–Miyaura cross-coupling reactions in aqueous medium . This involves the reaction of phenyl 1H-1,2,3-triazole with different substituted boronic acids .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, a compound with a similar structure, Ethanone, 1-(3-bromophenyl)-, has a molecular weight of 199.045 .科学的研究の応用

Polymer Synthesis

One significant application of compounds related to "1-[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol" is in the preparation of polymers with controlled molecular architecture. A novel convergent approach to dendritic macromolecules utilizing dendritic fragments has been described, highlighting the control over the placement of peripheral groups and the stepwise growth process, demonstrating the potential of such compounds in the design of complex macromolecules (Hawker & Fréchet, 1990).

Organic Synthesis

The compound has been used in organic synthesis, for example, in the synthesis, characterization, and biological evaluation of derivatives aimed at antimicrobial activity. This illustrates the versatility of triazole derivatives in synthesizing compounds with potential biological activities (Sherekar et al., 2021).

Catalysis

In catalysis, half-sandwich Ruthenium(II) complexes incorporating triazole-based ligands have been explored for their catalytic activities in oxidation and transfer hydrogenation reactions. These studies demonstrate the role of triazole derivatives in designing catalysts with specific reactivities (Saleem et al., 2013).

Antimicrobial Applications

The synthesis and evaluation of triazole derivatives for antimicrobial activities are widespread, highlighting the antimicrobial potential of these compounds. Various derivatives have been synthesized and tested against different bacterial and fungal strains, showing excellent antimicrobial properties (Kaneria et al., 2016).

Materials Science

In materials science, triazole derivatives have been utilized in the design and synthesis of new materials with specific properties, such as radical-scavenging activity. Highly brominated mono- and bis-phenols derived from marine algae, exhibiting potent radical-scavenging activity, underscore the utility of such compounds in developing materials with antioxidant properties (Duan, Li, & Wang, 2007).

特性

IUPAC Name |

1-[1-(3-bromophenyl)triazol-4-yl]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN3O/c1-7(15)10-6-14(13-12-10)9-4-2-3-8(11)5-9/h2-7,15H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXKLXEUERCRXGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN(N=N1)C2=CC(=CC=C2)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

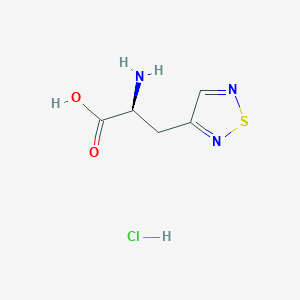

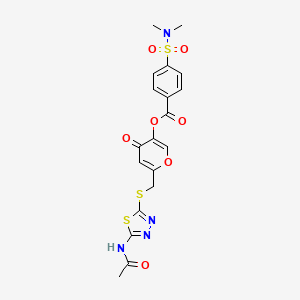

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2757544.png)

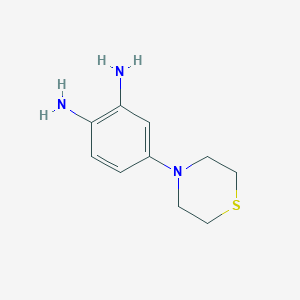

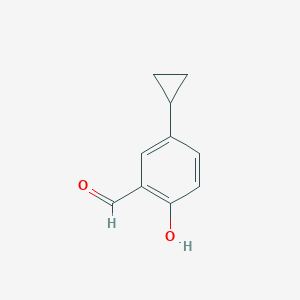

![6-(2,2-dimethoxyethyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2757545.png)

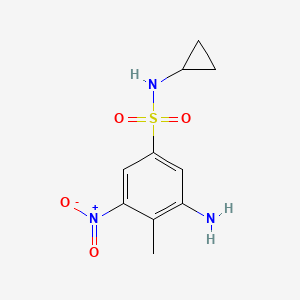

![5-phenyl-2H-[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thione](/img/structure/B2757548.png)

![1-(4-methylpiperidin-1-yl)-2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2757549.png)

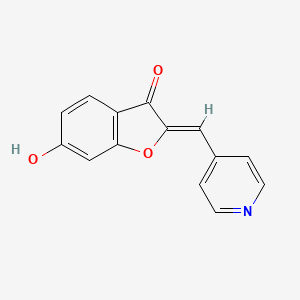

![[(3S)-3,4-dihydro-1H-2-benzopyran-3-yl]methanamine](/img/structure/B2757551.png)